molecular formula C14H10S B077834 3-Phenylbenzothiophene CAS No. 14315-12-9

3-Phenylbenzothiophene

Cat. No. B077834
CAS RN: 14315-12-9
M. Wt: 210.3 g/mol
InChI Key: HZYRPUKLUAUOMF-UHFFFAOYSA-N
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Description

3-Phenylbenzothiophene is a chemical compound with the molecular formula C14H10S . It has a molecular weight of 210.30 g/mol . The IUPAC name for this compound is 3-phenyl-1-benzothiophene .


Synthesis Analysis

An efficient electrooxidative double C-H/C-H coupling of phenols with 3-phenylbenzothiophene has been developed under external oxidant- and catalyst-free conditions . This strategy could enable the highly tunable access to benzothiophene derivatives and exhibited broad substrate generality under mild conditions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of 3-Phenylbenzothiophene consists of 15 heavy atoms . The InChI representation of the molecule is InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H . The Canonical SMILES representation is C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 .


Chemical Reactions Analysis

The electrooxidative double C-H/C-H coupling of phenols with 3-phenylbenzothiophene has been reported . This reaction is likely to proceed via the cross-coupling of the p-methoxylphenol radical and the 3-phenylbenzothiophene radical cation .


Physical And Chemical Properties Analysis

3-Phenylbenzothiophene has a density of 1.2±0.1 g/cm3, a boiling point of 368.1±21.0 °C at 760 mmHg, and a flash point of 131.6±8.3 °C . It has a molar refractivity of 67.1±0.3 cm3 . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has a topological polar surface area of 28.2 Ų .

Scientific Research Applications

  • Electrooxidative Double C-H/C-H Coupling of Phenols with 3-Phenylbenzothiophene : This process enables highly tunable access to benzothiophene derivatives and exhibits broad substrate generality under mild conditions, suggesting potential applications in organic synthesis and material science (Yue et al., 2021).

  • Access to Functionalized 3-Amino-benzothiophenes : The study describes an efficient access to 3-aminobenzothiophenes, indicating its use in developing compounds with potential biological activities or material properties (Lumbroso et al., 2015).

  • Hydrodesulfurization of Dibenzothiophene : This reaction catalyzed by sulfided CoO-MoO3/γ-Al2O3 has implications in the petroleum industry for the removal of sulfur compounds from fuels (Houalla et al., 1978).

  • Identification in Coals and Effects of Thermal Maturity on Distributions : The presence of phenyldibenzothiophene (PhDBT) isomers in coals and their varying distributions with thermal maturity provide insights into coal geochemistry and the thermal history of sedimentary basins (Zhu et al., 2019).

  • Carbodithioate-Containing Oligo- and Polythiophenes for Nanocrystals' Surface Functionalization : This has applications in nanotechnology, particularly in the functionalization of semiconductor and metal nanoparticles or flat substrates (Querner et al., 2006).

  • Synthesis and Optical Properties of Poly(p-benzamide)s : These compounds, bearing oligothiophene on the amide nitrogen atom, have potential applications in materials science, especially in the development of polymers with specific optical properties (Takagi et al., 2013).

  • Ag-Mediated Radical Cyclization for Synthesis of 3-Phosphinoylbenzothio(seleno)phenes : This methodology could be useful in the synthesis of compounds with potential applications in medicinal chemistry or material science (Cai et al., 2019).

  • Photochemistry and Photopolymerization Activities of Novel Phenyldibenzothiophene Photoinitiators : This research has implications in the development of materials for photopolymerization, useful in various industrial applications (Allen et al., 1998).

  • Reactivity with [Ru3(CO)12] in Desulfurization Processes : The study of desulfurization processes has implications in chemical processing and environmental technology (Chehata et al., 2003).

  • Fluorescent Dyes in Rigid Dibenzobarrelene Skeleton : This research explores fluorescent dyes with potential applications in bioimaging, sensors, and optoelectronic devices (Ishii et al., 2014).

Future Directions

The electrooxidative double C-H/C-H coupling of phenols with 3-phenylbenzothiophene could enable the highly tunable access to benzothiophene derivatives . This strategy exhibited broad substrate generality under mild conditions , suggesting potential future directions for the synthesis of benzothiophene derivatives.

properties

IUPAC Name

3-phenyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRPUKLUAUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346278
Record name 3-Phenylbenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbenzothiophene

CAS RN

14315-12-9
Record name 3-Phenylbenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzothiopheneboronic acid (1 g, 5.61 mmol) in ethanol (23 mL) was added to a mixture of iodobenzene (560 μL, 5 mmol), palladium tetrakis(triphenylphosphine) (460 mg, 0.4 mmol) and sodium carbonate (2.38 g, 22.4 mmol) in a mixture of toluene (15 mL) and water (15 mL). The reaction mixture was refluxed for 6 hours and then concentrated in vacuo. The residue was partitioned between ethyl acetate (30 mL) and water (10 mL). The biphasic mixture was acidified with an aqueous solution of hydrochloric acid 1N until pH 2. The aqueous layer was extracted with ethyl acetate (2×20 mL) and the organic layer was washed with water (10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane) to afford the desired product (3a) as a yellow solid (1.18 g, 5.61 mmol, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
Y Yue, J Chao, Z Wang, Y Yang, Y Ye, C Sun… - Organic & …, 2021 - pubs.rsc.org
… 9a The double C–H/C–H oxidative coupling of 3-phenylbenzothiophene and phenols, … –H/C–H oxidative coupling of 3-phenylbenzothiophene and phenols could be accomplished by a …
Number of citations: 2 pubs.rsc.org
S Dayagi, I Goldberg, U Shmueli - Tetrahedron, 1970 - Elsevier
… Ahdraet-The reaction of 1,ldiphenylethylene with sulphur yields [l]benzothieno(2,3-b] [l]benaothiopene (I), together with 3-phenylbenzothiophene. Oxidation of I with aqueous peracetic …
Number of citations: 18 www.sciencedirect.com
M Belley, Z Douida, J Mancuso, M De Vleeschauwer - Synlett, 2005 - thieme-connect.com
… )-3-phenylbenzothiophene (6, Figure [1] ), [4] but this substrate was inert toward butyllithium. We then discovered that the fluoro analog 2-fluoro-3-phenylbenzothiophene (7a) reacted …
Number of citations: 15 www.thieme-connect.com
J Fishman, H Guzik - The Journal of Organic Chemistry, 1965 - ACS Publications
1, 1-Diphenylpropanol has been prepared from propiophenone and phenylmagnesium bromide, 7 mp 95 (from ethanol)(lit. 8 mp 94-95). The dehydration was carried out according to …
Number of citations: 5 pubs.acs.org
ED Bergmann, AM Meyer - The Journal of Organic Chemistry, 1965 - ACS Publications
1, 1-Diphenylpropanol has been prepared from propiophenone and phenylmagnesium bromide, 7 mp 95 (from ethanol)(lit. 8 mp 94-95). The dehydration was carried out according to …
Number of citations: 6 pubs.acs.org
A Niculae, J Petre, M Niculescu - 2013 - dspace.incdecoind.ro
A semi-quantitative method has been developed for the determination of typical profiles of PASHs to identify the main sources of soil pollution. PASHs compounds selected in this study …
Number of citations: 3 dspace.incdecoind.ro
FG Bordwell, ML Peterson - Journal of the American Chemical …, 1959 - ACS Publications
… 3-Phenylbenzothiophene 1,1-Dioxide.—Dry sodium 2,2diphenylethenesulfonate (4.9 g., 0.0174 mole) was … Colorless crystals of 3-phenylbenzothiophene 1,1-dioxide, mp 158-160, were …
Number of citations: 21 pubs.acs.org
M Sindler-Kulyk, DC Neckers - The Journal of Organic Chemistry, 1983 - ACS Publications
… The physical properties of 2-methyl3-phenylbenzothiophene (4b) as well as its sulfone are in accord with literature data.5 Isoquinoline 5ahas hydrogen (C-4) at 6.97 and the ethoxy …
Number of citations: 25 pubs.acs.org
P Geneste, JL Olive, SN Ung… - The Journal of …, 1979 - ACS Publications
… in 2-phenyl- and 3phenylbenzothiophene, 5 and 11, are readily … - and 3-phenylbenzothiophene is quite small (Table VI). … 3-phenylbenzothiophene S,S-dioxides are given in Table VI. …
Number of citations: 39 pubs.acs.org
T Iitsuka, K Hirano, T Satoh… - Chemistry–A European …, 2014 - Wiley Online Library
… 3-Phenylbenzothiophene (1 f) also underwent the annulation efficiently to furnish a tetracyclic benzo[b]naphtho[1,2-d]thiophene framework (entry 12). This reaction proceeded more …

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